molecular formula C5H11NO2 B1433371 DL-Valine-2,3-D2 CAS No. 83181-79-7

DL-Valine-2,3-D2

Cat. No.: B1433371
CAS No.: 83181-79-7
M. Wt: 119.16 g/mol
InChI Key: KZSNJWFQEVHDMF-NMQOAUCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Valine-2,3-D2 is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 119.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Industrial and Pharmaceutical Applications

DL-Valine, including its derivative DL-Valine-2,3-D2, has significant applications in industrial and pharmaceutical fields. It serves as an intermediate for synthesizing agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Notably, its derivatives have been utilized in clinical treatments, such as in penicillamine for immune-deficiency diseases and actinomycin D for antitumor therapy. Fluvalinate, a pyrethroid pesticide derived from d-valine, exhibits broad-spectrum insecticidal properties with low mammalian toxicity. Additionally, valnemulin, synthesized from d-valine, is a semi-synthetic antibiotic for animals. Moreover, d-valine plays a role in cell culture, particularly in selectively inhibiting fibroblast proliferation, making it an important tool in biomedical research (Chen et al., 2016).

Microbial Asymmetric Degradation

In the context of d-valine preparation from dl-valine, microbial asymmetric degradation presents a practical approach. The use of specific microorganisms, such as Candida maltosa, which shows selective degrading activity against dl-valine, enables the effective separation and isolation of d-valine. This microbial process offers a novel method for d-valine preparation, contributing to its industrial production and application (Zhang et al., 2015).

Radiochemistry and Imaging

This compound also finds its use in radiochemistry, specifically in the synthesis of radiolabeled valine compounds. For instance, DL-[3-11C]Valine can be synthesized and further processed to obtain L-[3-11C]Valine, which is valuable in positron emission tomography (PET) imaging. Such radiolabeled amino acids are crucial in medical imaging and diagnostics, providing insights into metabolic processes and diseases (Antoni & Långström, 1987).

Biochemical Research

In biochemical research, this compound serves as a critical tool. For example, its utilization in recovery correction techniques for NMR spectroscopy of perchloric acid extracts is essential. This approach corrects metabolite loss during extraction and minimizes inter-assay variance in quantitative NMR spectroscopy of brain tissue. Such techniques are invaluable in studying the effects of drugs like 5-fluorouracil on brain metabolism, thereby contributing to our understanding of drug-induced brain damage and other metabolic conditions (Nakagami et al., 2014).

Properties

IUPAC Name

2-amino-2,3-dideuterio-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSNJWFQEVHDMF-NMQOAUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C)C([2H])(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.